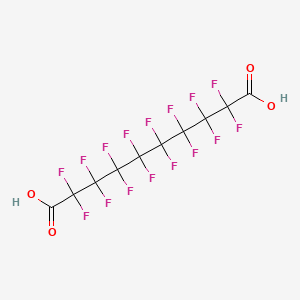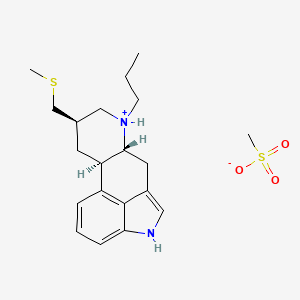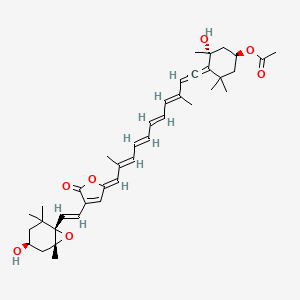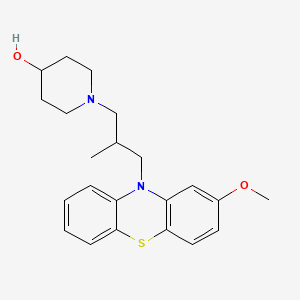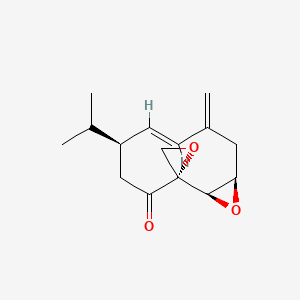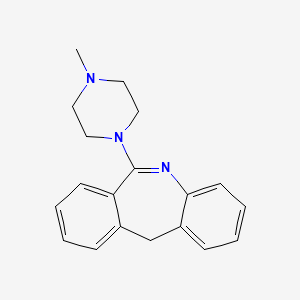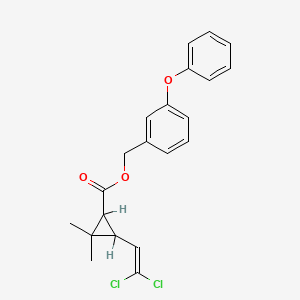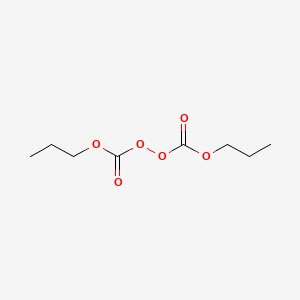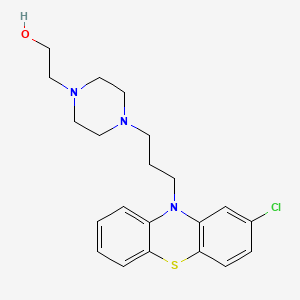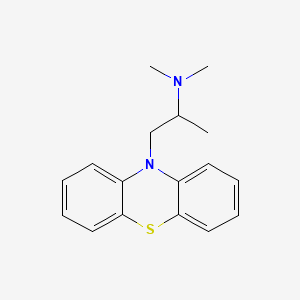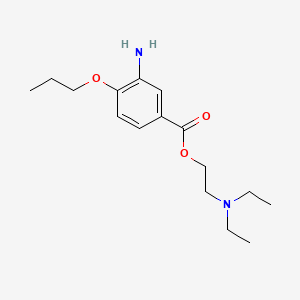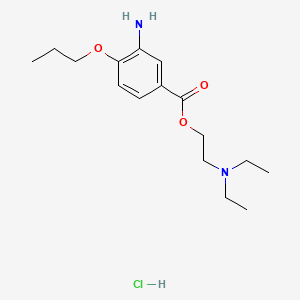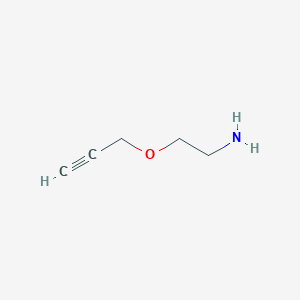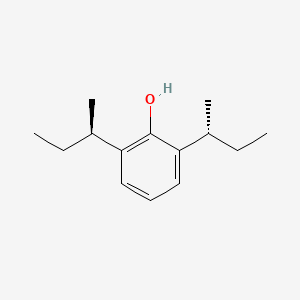
PF-0713
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-0713 is a compound known for its role as a gamma-aminobutyric acid A receptor agonist. It is primarily used as an intravenous sedative-hypnotic for general anesthesia, intensive care unit sedation, procedural sedation, and chemotherapy . The compound has a molecular formula of C₁₄H₂₂O and a molecular weight of 206.32 .
Preparation Methods
The synthesis of PF-0713 involves several steps, typically starting with the preparation of the core phenol structure. The synthetic route includes the alkylation of phenol with sec-butyl groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
PF-0713 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: This compound can undergo substitution reactions where the sec-butyl groups can be replaced with other alkyl or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-0713 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of gamma-aminobutyric acid A receptor agonists.
Biology: Investigated for its effects on gamma-aminobutyric acid A receptors in various biological systems.
Medicine: Explored as a potential sedative-hypnotic agent for anesthesia and sedation in clinical settings
Industry: Utilized in the development of new anesthetic drugs and sedatives.
Mechanism of Action
PF-0713 exerts its effects by binding to gamma-aminobutyric acid A receptors, which are ion channels in the central nervous system. Upon binding, this compound enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedation and hypnosis. The molecular targets include the gamma-aminobutyric acid A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion flux through the receptor channels .
Comparison with Similar Compounds
PF-0713 is compared with other gamma-aminobutyric acid A receptor agonists such as midazolam, propofol, and etomidate. While all these compounds act on gamma-aminobutyric acid A receptors, this compound is unique in its specific binding affinity and pharmacokinetic properties . Similar compounds include:
Midazolam: A benzodiazepine used for sedation and anesthesia.
Propofol: A widely used intravenous anesthetic agent.
Etomidate: An intravenous anesthetic known for its minimal cardiovascular effects.
This compound stands out due to its potential for rapid titration and minimal side effects, making it a promising candidate for further development in anesthetic drug research .
Properties
CAS No. |
1083093-47-3 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,6-bis[(2R)-butan-2-yl]phenol |
InChI |
InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3/t10-,11-/m1/s1 |
InChI Key |
FHTGJZOULSYEOB-GHMZBOCLSA-N |
SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O |
Isomeric SMILES |
CC[C@@H](C)C1=C(C(=CC=C1)[C@H](C)CC)O |
Canonical SMILES |
CCC(C)C1=C(C(=CC=C1)C(C)CC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-0713; PF 0713; PF713. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


